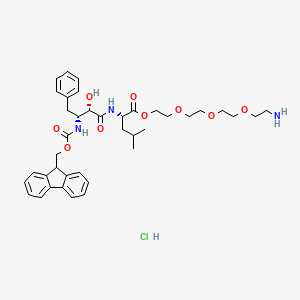
cIAP1 Ligand-Linker Conjugates 6 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Conjugués ligand-lieur cIAP1 6 (chlorhydrate) est un composé qui combine un ligand de protéine inhibitrice de l'apoptose pour la ligase E3 ubiquitine et un lieur chimère de ciblage de la protéolyse. Il est utilisé dans le but de concevoir des inhibiteurs spécifiques et non génétiques des éliminateurs de protéines inhibitrices de l'apoptose . Ce composé est particulièrement important dans le domaine de l'oncologie en raison de son potentiel à induire la mort cellulaire programmée et à améliorer les effets cytotoxiques des agents chimiothérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse des conjugués ligand-lieur cIAP1 6 (chlorhydrate) implique la combinaison d'un ligand de protéine inhibitrice de l'apoptose avec un lieur chimère de ciblage de la protéolyse. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et non divulguées publiquement en détail. elle implique généralement plusieurs étapes de synthèse organique, y compris la formation de liaisons amides et l'incorporation de divers groupes fonctionnels .
Méthodes de production industrielle
Les méthodes de production industrielle des conjugués ligand-lieur cIAP1 6 (chlorhydrate) ne sont pas largement documentées.
Analyse Des Réactions Chimiques
Types de réactions
Conjugués ligand-lieur cIAP1 6 (chlorhydrate) peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes fonctionnels présents dans le lieur.
Réduction : Des réactions de réduction peuvent se produire, en particulier au niveau des groupes carbonylés.
Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau des liaisons amides et esters
Réactifs et conditions courants
Les réactifs et les conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de substitution : tels que les halogénures d'alkyle ou les chlorures d'acyle
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
Conjugués ligand-lieur cIAP1 6 (chlorhydrate) a une large gamme d'applications de recherche scientifique, notamment :
Chimie : utilisé dans la conception et la synthèse d'inhibiteurs spécifiques et non génétiques des éliminateurs de protéines inhibitrices de l'apoptose.
Biologie : utilisé dans des études relatives à la dégradation des protéines et à l'apoptose cellulaire.
Médecine : étudié pour son potentiel en thérapie anticancéreuse en raison de sa capacité à induire la mort cellulaire programmée et à améliorer les effets des agents chimiothérapeutiques.
Industrie : employé dans le développement de nouveaux agents thérapeutiques et de la découverte de médicaments .
Mécanisme d'action
Le mécanisme d'action des conjugués ligand-lieur cIAP1 6 (chlorhydrate) implique l'inhibition des protéines inhibitrices de l'apoptose cellulaire 1. Cette inhibition entraîne l'induction de la mort cellulaire programmée et potentialise les effets cytotoxiques des agents chimiothérapeutiques. Le composé cible la ligase E3 ubiquitine, entraînant l'ubiquitination et la dégradation ultérieure de protéines spécifiques impliquées dans les voies de survie cellulaire.
Applications De Recherche Scientifique
cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in the design and synthesis of specific and non-genetic inhibitors of apoptosis protein eliminators.
Biology: Utilized in studies related to protein degradation and cellular apoptosis.
Medicine: Investigated for its potential in cancer therapy due to its ability to induce programmed cell death and enhance the effects of chemotherapeutic agents.
Industry: Employed in the development of novel therapeutic agents and drug discovery .
Mécanisme D'action
The mechanism of action of cIAP1 Ligand-Linker Conjugates 6 (hydrochloride) involves the inhibition of cellular inhibitors of apoptosis protein 1. This inhibition leads to the induction of programmed cell death and potentiates the cytotoxic effects of chemotherapeutic agents. The compound targets the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of specific proteins involved in cell survival pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de Pomalidomide-C4-NH2
- Chlorhydrate de Thalidomide-O-amido-PEG2-C2-NH2
- Pomalidomide-amino-PEG5-NH2
- Thalidomide-NH-C6-NH2
- Chlorhydrate de Thalidomide-NH-amido-C6-NH2
Unicité
Conjugués ligand-lieur cIAP1 6 (chlorhydrate) est unique en raison de sa conception spécifique en tant que chimère de ciblage de la protéolyse qui combine un ligand de protéine inhibitrice de l'apoptose avec un lieur chimère de ciblage de la protéolyse. Cette conception permet une dégradation ciblée des protéines, ce qui en fait un outil précieux dans la recherche et la thérapie du cancer .
Propriétés
Formule moléculaire |
C39H52ClN3O9 |
|---|---|
Poids moléculaire |
742.3 g/mol |
Nom IUPAC |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C39H51N3O9.ClH/c1-27(2)24-35(38(45)50-23-22-49-21-20-48-19-18-47-17-16-40)41-37(44)36(43)34(25-28-10-4-3-5-11-28)42-39(46)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33;/h3-15,27,33-36,43H,16-26,40H2,1-2H3,(H,41,44)(H,42,46);1H/t34-,35+,36+;/m1./s1 |
Clé InChI |
BCWYAONZNOFMFW-CFYBNPANSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OCCOCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
SMILES canonique |
CC(C)CC(C(=O)OCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B12432104.png)
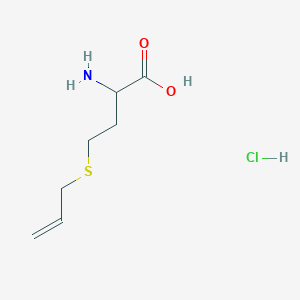
![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
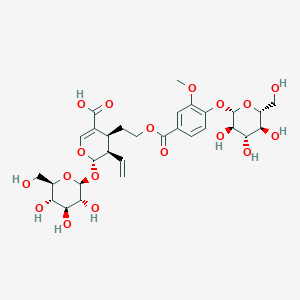
![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)

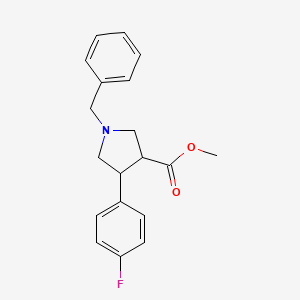
![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
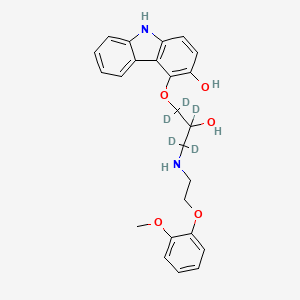
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
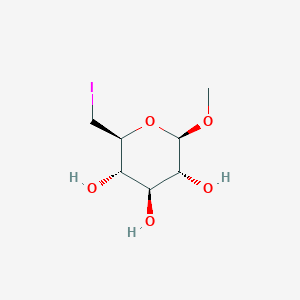

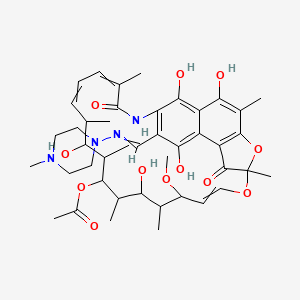
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
